molecular formula C11H7NO4 B13661127 Quinoline-3,5-dicarboxylic acid

Quinoline-3,5-dicarboxylic acid

Cat. No.: B13661127
M. Wt: 217.18 g/mol
InChI Key: PTROYPSWYLRXND-UHFFFAOYSA-N
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Description

Quinoline-3,5-dicarboxylic acid is a heterocyclic aromatic organic compound with a quinoline backbone. It is characterized by the presence of two carboxylic acid groups at the 3rd and 5th positions of the quinoline ring. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry.

Chemical Reactions Analysis

Types of Reactions

Quinoline-3,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, ozone, hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Pyridine-2,3-dicarboxylic acid.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline-3,5-dicarboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its role as a precursor in the synthesis of various bioactive compounds highlight its significance in research and industry.

Properties

Molecular Formula

C11H7NO4

Molecular Weight

217.18 g/mol

IUPAC Name

quinoline-3,5-dicarboxylic acid

InChI

InChI=1S/C11H7NO4/c13-10(14)6-4-8-7(11(15)16)2-1-3-9(8)12-5-6/h1-5H,(H,13,14)(H,15,16)

InChI Key

PTROYPSWYLRXND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(C=NC2=C1)C(=O)O)C(=O)O

Origin of Product

United States

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